

# In-Depth Technical Guide: Discovery and Development of GI-102

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LG 6-102**

Cat. No.: **B1675219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

GI-102 is an investigational, first-in-class, bispecific Fc fusion protein developed by GI Innovation. It is engineered to act as a potent immuno-oncology agent with a dual mechanism of action aimed at robustly activating the patient's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and development of GI-102, including its molecular design, mechanism of action, preclinical data, and clinical development progress.

## Molecular Design and Rationale

GI-102 is a novel immunocytokine that structurally combines the extracellular domain of human CD80 with a modified human interleukin-2 variant (IL-2v3) via a human IgG4 Fc domain. This design is intended to synergistically harness two critical pathways in the cancer immunity cycle. [1][2]

The CD80 moiety serves two primary functions:

- **CTLA-4 Blockade:** It binds to the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) on T cells, an immune checkpoint receptor that downregulates T-cell activation. By blocking this interaction, GI-102 removes a key inhibitory signal, thereby promoting T-cell-mediated anti-tumor immunity.

- Tumor and Immune Cell Targeting: The CD80 component facilitates the targeting of the IL-2v3 payload to the tumor microenvironment and immune cells.

The IL-2v3 moiety is a variant of the human IL-2 cytokine engineered to have:

- Abolished IL-2R $\alpha$  Affinity: The IL-2v3 is designed to have no binding affinity to the alpha subunit of the IL-2 receptor (IL-2R $\alpha$  or CD25), which is constitutively expressed on regulatory T cells (Tregs). This modification is intended to prevent the expansion of immunosuppressive Tregs.
- Preserved IL-2R $\beta\gamma$  Affinity: The IL-2v3 maintains its binding affinity for the IL-2 receptor beta and gamma subunits (IL-2R $\beta\gamma$ ), which are predominantly expressed on cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. This selective binding is designed to preferentially stimulate the proliferation and activation of these key anti-tumor effector cells.

The IgG4 Fc domain provides a stable scaffold for the two functional domains and extends the molecule's serum half-life.

## Mechanism of Action

GI-102's dual mechanism of action is designed to promote the cancer immunity cycle through complementary pathways. The CD80-mediated blockade of CTLA-4 enhances the priming and activation of T cells in the lymph nodes. Concurrently, the IL-2v3 component stimulates the proliferation and effector function of CTLs and NK cells within the tumor microenvironment. This combined approach is hypothesized to lead to a more robust and sustained anti-tumor immune response compared to targeting either pathway alone.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of GI-102 in the tumor microenvironment and lymph node.

## Preclinical Development

### In Vitro Studies

Currently, specific quantitative data on the binding affinities and in vitro functional activity of GI-102 are not publicly available in peer-reviewed literature. The available information indicates that the IL-2v3 component has no binding affinity to IL-2R $\alpha$  while maintaining affinity for IL-2R $\beta\gamma$ .

### In Vivo Studies in Animal Models

GI-102 has been evaluated in syngeneic mouse models and non-human primates (NHPs) to assess its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Syngeneic Mouse Models:

- EMT6 and LL/2 Models: Studies in EMT6 (mammary carcinoma) and LL/2 (Lewis lung carcinoma) syngeneic mouse models demonstrated that treatment with GI-102 resulted in a

significant reduction in tumor volume and growth rate compared to control groups.<sup>[3]</sup> Analysis of the tumor-infiltrating lymphocytes (TILs) in these models revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.<sup>[3]</sup> Importantly, and in contrast to treatment with Proleukin® (recombinant human IL-2), GI-102 did not lead to an expansion of the Treg population in the tumor microenvironment.<sup>[3]</sup>

#### Non-Human Primate (NHP) Studies:

- **Pharmacodynamics in Cynomolgus Monkeys:** Intravenous administration of GI-102 to Cynomolgus monkeys resulted in a robust and dose-dependent expansion of peripheral lymphocytes.<sup>[1]</sup> At a dose of 2.5 mg/kg, GI-102 led to a 21.5-fold increase in total lymphocytes, a 39.6-fold increase in CD8+ T cells, and a 22-fold increase in NK cells, without significant toxicities.<sup>[1]</sup>

| Parameter         | Fold Increase from Baseline (2.5 mg/kg GI-102) |
|-------------------|------------------------------------------------|
| Total Lymphocytes | 21.5                                           |
| CD8+ T Cells      | 39.6                                           |
| NK Cells          | 22                                             |

Table 1: Pharmacodynamic Effects of GI-102 in Cynomolgus Monkeys<sup>[1]</sup>

- **Pharmacokinetics in Cynomolgus Monkeys:** Detailed pharmacokinetic parameters such as Cmax, AUC, and clearance from NHP studies are not yet publicly available.

## Clinical Development

GI-102 is currently being evaluated in a Phase 1/2a, first-in-human, open-label, multicenter, dose-escalation and expansion study (NCT05824975, KEYNOTE-G08) in patients with advanced or metastatic solid tumors.<sup>[1][2]</sup> The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies, including pembrolizumab.<sup>[4]</sup>

## Phase 1/2a Study (NCT05824975) - Preliminary Results

As of the data cutoff of January 12, 2024, 32 patients with a median of 3 prior lines of therapy had been treated in the dose-escalation portion of the study at dose levels of 0.06, 0.12, 0.24, and 0.45 mg/kg administered intravenously every 3 weeks.[\[2\]](#)

### Safety and Tolerability:

- GI-102 was generally well-tolerated up to the highest dose of 0.45 mg/kg.[\[2\]](#)
- No dose-limiting toxicities (DLTs) were observed.[\[2\]](#)
- The most common treatment-related adverse events (TRAEs) were pyrexia (43.8%) and chills (34.4%).[\[2\]](#)
- Grade  $\geq 3$  TRAEs occurred in 15.6% of patients, and no patients discontinued treatment due to TRAEs.[\[2\]](#)

### Pharmacokinetics and Pharmacodynamics:

- The preliminary pharmacokinetic profile of GI-102 showed target-mediated drug disposition with a half-life of approximately 48 hours.[\[2\]](#)
- At the 0.24 mg/kg dose level, GI-102 resulted in a significant expansion of peripheral lymphocytes, with a mean fold change from baseline of 4.4 for total lymphocytes, 3.9 for CD8+ T cells (effector & memory), and 20.4 for NK cells.[\[2\]](#) There was no meaningful increase in Treg cells.[\[2\]](#)

| Cell Type              | Mean Fold Change from Baseline (0.24 mg/kg GI-102) |
|------------------------|----------------------------------------------------|
| Peripheral Lymphocytes | 4.4 (range: 2.1-9.6)                               |
| CD8+ T Cells           | 3.9 (range: 2.0-5.7)                               |
| NK Cells               | 20.4 (range: 9.5-32.6)                             |

Table 2: Pharmacodynamic Effects of GI-102 in Patients with Solid Tumors[\[2\]](#)

### Anti-Tumor Activity:

- In 23 evaluable patients, the objective response rate (ORR) was 17.4% (4/23).[2]
- In patients with metastatic melanoma who had previously received immune checkpoint inhibitors, the ORR was 42.9% (3/7) and the disease control rate (DCR) was 85.7% (6/7), including 3 confirmed partial responses (cPR).[2] The median time to response was 6 weeks. [2]
- In patients with metastatic ovarian cancer, the ORR was 33.3% (1/3) and the DCR was 66.7% (2/3), with one cPR.[2]

More recent preliminary data from a Phase 2 study of GI-102 in combination with Keytruda in patients refractory to prior immunotherapy showed an ORR of 75% (3 out of 4 patients), with one patient achieving a complete remission (CR).[5] In the melanoma subgroup of this cohort, the ORR was 100% (2 out of 2 patients).[5]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of GI-102 are not available in the public domain. The following are high-level descriptions based on the available information.

### In Vivo Efficacy in Syngeneic Mouse Models (General Workflow)

[Click to download full resolution via product page](#)

Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.

# Clinical Trial Protocol (NCT05824975) - High-Level Overview



[Click to download full resolution via product page](#)

Caption: High-level overview of the GI-102 Phase 1/2a clinical trial design.

## Future Directions

The promising preliminary safety and efficacy data for GI-102, particularly in immune checkpoint inhibitor-refractory melanoma, have supported its continued clinical development. Ongoing and future studies will likely focus on:

- Determining the recommended Phase 2 dose (RP2D) for monotherapy and combination therapies.
- Evaluating the efficacy of GI-102 in a broader range of tumor types.
- Further investigating the potential of GI-102 in combination with other anti-cancer agents, such as other checkpoint inhibitors and targeted therapies.

- Developing and evaluating a subcutaneous formulation of GI-102 to improve patient convenience.

## Conclusion

GI-102 is a novel, dual-acting immuno-oncology agent with a well-defined mechanism of action designed to overcome some of the limitations of existing immunotherapies. Preclinical studies have demonstrated its ability to selectively activate anti-tumor immune cells and mediate anti-tumor efficacy. Early clinical data have shown a manageable safety profile and encouraging signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GI-102 in the treatment of cancer.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [jitc.bmj.com](http://jitc.bmj.com) [jitc.bmj.com]
- 2. [asco.org](http://asco.org) [asco.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 5. GI Innovation unveils first Phase 2 data on 'GI-102 + Keytruda' combination... initial ORR reaches 75% < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Development of GI-102]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675219#discovery-and-development-of-gi-102\]](https://www.benchchem.com/product/b1675219#discovery-and-development-of-gi-102)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)